5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid
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Overview
Description
5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a complex organic compound characterized by the presence of sulfonyl and amino groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method involves the reaction of 4-aminobenzenesulfonamide with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonyl groups act as directing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, thiol derivatives, and various substituted benzene compounds .
Scientific Research Applications
5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzene-1-sulfonamide: Similar structure but lacks the additional sulfonyl and methyl groups.
2-Methylbenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.
Properties
CAS No. |
90352-39-9 |
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Molecular Formula |
C13H13NO5S2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(4-aminophenyl)sulfonyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H13NO5S2/c1-9-2-5-12(8-13(9)21(17,18)19)20(15,16)11-6-3-10(14)4-7-11/h2-8H,14H2,1H3,(H,17,18,19) |
InChI Key |
JKUTXWAJNVEJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
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